molecular formula C21H21N7O3 B2827935 N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1396807-82-1

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B2827935
CAS RN: 1396807-82-1
M. Wt: 419.445
InChI Key: JFLYLKJHCRGPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H21N7O3 and its molecular weight is 419.445. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Probes and Inhibition Studies

This compound class has been investigated for its role as chemical probes to study ADP-ribosylation, showcasing the synthesis and biochemical evaluation of inhibitors targeting the human ADP-ribosyltransferase ARTD3/PARP3. The research highlighted the significance of stereochemistry for selectivity and potency, indicating that certain modifications could shift the binding pose significantly. The study led to the discovery of selective inhibitors for ARTD3, emphasizing the compound's utility in developing targeted therapeutic agents (Lindgren et al., 2013).

Antimicrobial and Anticancer Evaluation

Another application has been in the synthesis of new heterocyclic compounds for antimicrobial and anticancer evaluations. For example, a study synthesized various 2-chloro-3-hetarylquinolines and evaluated their antibacterial and anticancer activities, revealing compounds with potent activity against specific strains and cancer cell lines. This research underscores the compound's potential in developing new antimicrobial and anticancer therapies (Bondock & Gieman, 2015).

Photostability Tuning in Ruthenium Complexes

Research into the photostability of bis(2,2′-biquinoline)ruthenium(II) complexes containing pyridyltriazole ligands by variation of pH showed that the photostability of such complexes could be tuned by altering the pH. This study is relevant for applications in photochemistry and photophysics, where the compound's structural variations can impact photostability, providing insights into designing light-activated materials and sensors (Keyes et al., 1996).

Large Scale Manufacturing for Anticancer Agents

The compound has also been involved in large scale manufacturing processes, such as the production of anticancer agents like Thymitaq from precursor chemicals. This process development highlights the challenges and solutions in scaling up the manufacturing of potential therapeutic agents, demonstrating the compound's role in pharmaceutical manufacturing (Malmgren et al., 2008).

properties

IUPAC Name

N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O3/c1-26-19(17-8-4-5-10-22-17)25-28(21(26)31)13-11-23-18(29)9-12-27-14-24-16-7-3-2-6-15(16)20(27)30/h2-8,10,14H,9,11-13H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLYLKJHCRGPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.